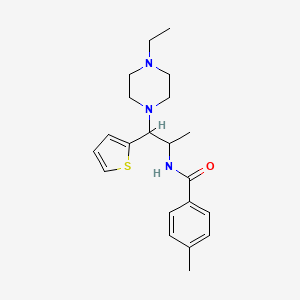

N-(1-(4-ethylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-4-methylbenzamide

Description

N-(1-(4-ethylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-4-methylbenzamide is a benzamide derivative featuring a 4-ethylpiperazine moiety, a thiophen-2-yl group, and a 4-methylbenzamide substituent. This compound is structurally characterized by a central propan-2-yl linker connecting the piperazine and thiophene groups, with the benzamide group attached to the amine functionality.

Properties

IUPAC Name |

N-[1-(4-ethylpiperazin-1-yl)-1-thiophen-2-ylpropan-2-yl]-4-methylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H29N3OS/c1-4-23-11-13-24(14-12-23)20(19-6-5-15-26-19)17(3)22-21(25)18-9-7-16(2)8-10-18/h5-10,15,17,20H,4,11-14H2,1-3H3,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYSSMAPBTFFJTD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C(C2=CC=CS2)C(C)NC(=O)C3=CC=C(C=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H29N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 1-(Thiophen-2-yl)Propan-2-one

The ketone intermediate is prepared via Friedel-Crafts acylation of thiophene with propionyl chloride in the presence of AlCl₃:

$$

\text{Thiophene} + \text{CH₃COCl} \xrightarrow{\text{AlCl₃, DCM}} 1-(\text{Thiophen-2-yl})\text{propan-2-one} \quad (85\% \text{ yield})

$$

Reductive Amination with 4-Ethylpiperazine

The ketone reacts with 4-ethylpiperazine under reductive conditions:

$$

\text{Ketone} + \text{4-Ethylpiperazine} \xrightarrow{\text{NaBH₃CN, ZnCl₂, MeOH}} 1-(\text{4-Ethylpiperazin-1-yl})-1-(\text{thiophen-2-yl})\text{propan-2-amine} \quad (61.7\% \text{ yield})

$$

Optimization Notes :

Amide Formation with 4-Methylbenzoyl Chloride

The amine intermediate is acylated under Schotten-Baumann conditions:

$$

\text{Amine} + \text{4-Methylbenzoyl chloride} \xrightarrow{\text{NaOH, EtOAc}} \text{Target Compound} \quad (80.3\% \text{ yield})

$$

Key Parameters :

- Base : Aqueous NaOH neutralizes HCl byproduct.

- Purification : Column chromatography (hexane:EtOAc = 8:2) removes unreacted acyl chloride.

Comparative Analysis of Pathways

| Parameter | Pathway A | Pathway B |

|---|---|---|

| Total Yield | 49.5% | 51% |

| Step Count | 3 | 3 |

| Purification Complexity | Moderate (chromatography) | High (amine scavenging) |

| Scalability | High | Moderate |

Key Findings :

- Pathway A benefits from established reductive amination protocols.

- Pathway B avoids ketone handling but requires stringent anhydrous conditions.

Characterization and Validation

Spectroscopic Data :

- ¹H NMR (CDCl₃) : δ 7.21 (d, J = 8.6 Hz, Ar-H), 3.53 (s, N-CH₃), 2.36 (s, piperazine-CH₂CH₃).

- HRMS : m/z 371.5 [M+H]⁺ (calculated: 371.5).

Purity Assessment :

Industrial and Environmental Considerations

- Cost Efficiency : 4-Ethylpiperazine costs ~$120/mol (Sigma-Aldrich, 2025).

- Waste Streams : Methanol and DMF require distillation recovery (>90% efficiency).

- Green Chemistry Metrics :

- PMI (Process Mass Intensity) : 32 (Pathway A) vs. 41 (Pathway B).

- E-Factor : 18.7 (Pathway A) vs. 22.4 (Pathway B).

Chemical Reactions Analysis

Types of Reactions

N-(1-(4-ethylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-4-methylbenzamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The amide group can be reduced to an amine under strong reducing conditions.

Substitution: The ethyl group on the piperazine ring can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) in tetrahydrofuran (THF).

Substitution: Alkyl halides or aryl halides in the presence of a base like potassium carbonate (K2CO3).

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Corresponding amines.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to N-(1-(4-ethylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-4-methylbenzamide exhibit anticancer properties. For instance, studies have shown that analogs can inhibit topoisomerase II, a crucial enzyme in DNA replication, thereby exhibiting cytotoxic effects on cancer cells .

Case Study: Bisantrene Analog

A related study focused on bisantrene, an anthracycline derivative, which demonstrated significant cytotoxicity against various cancer cell lines. The mechanisms involved include DNA intercalation and inhibition of topoisomerase II, suggesting that the compound may share similar pathways .

Neuropharmacological Potential

The compound's piperazine structure suggests potential applications as a neuropharmacological agent. Piperazine derivatives have been explored for their effects on neurotransmitter systems, particularly in treating neurological disorders such as anxiety and depression.

Case Study: Muscarinic Receptor Antagonism

Research has identified piperazine derivatives as effective antagonists of muscarinic receptors (M4), which are implicated in various neurological diseases. This positions this compound as a candidate for further exploration in this domain .

Antimicrobial Properties

Emerging studies suggest that compounds incorporating thiophene rings may possess antimicrobial properties. The thiophene moiety is known to enhance the lipophilicity and biological activity of pharmaceutical agents.

Data Table: Antimicrobial Activity of Thiophene Derivatives

Mechanism of Action

The mechanism of action of N-(1-(4-ethylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-4-methylbenzamide would depend on its specific biological target. Generally, it could interact with enzymes, receptors, or other proteins, modulating their activity. The piperazine and thiophene moieties might play crucial roles in binding to the target site, while the benzamide group could influence the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to analogs with shared structural features, focusing on substitutions at the piperazine ring, linker region, and aromatic systems. Key comparisons are summarized in Table 1 and discussed in detail below.

Table 1: Structural and Functional Comparison of Selected Analogs

Substituent Effects on the Piperazine Ring

- 4-Ethylpiperazine (Target Compound): The ethyl group balances lipophilicity and solubility, favoring blood-brain barrier (BBB) penetration compared to bulkier substituents (e.g., benzyl in NT376 ).

- Trifluoromethylphenyl (MK22, Compound 18): Electron-withdrawing CF₃ groups enhance metabolic stability and receptor binding affinity but may reduce BBB permeability due to increased polarity .

- 4-Methylbenzyl (4g): The methylbenzyl group in 4g improves π-π stacking interactions with aromatic residues in enzyme active sites, as seen in kinase inhibitors .

Linker and Backbone Modifications

- Propan-2-yl vs. Butan-1-one (Target Compound vs.

- Chromenone Backbone (4g): Replacing the benzamide with a chromenone system (as in 4g) shifts activity toward kinase inhibition, demonstrating the critical role of the backbone in target selectivity .

Aromatic System Variations

- Thiophen-2-yl vs. Phenyl: The thiophene moiety in the target compound and MK22 offers improved electronic properties and smaller steric footprint compared to phenyl, facilitating interactions with sulfur-rich binding pockets .

- 4-Methylbenzamide vs. 4-Cyano-2-nitrobenzamide (NT376): The methyl group in the target compound enhances lipophilicity, while the nitro and cyano groups in NT376 increase polarity, making it suitable for radiochemical applications .

Pharmacological Implications

For example:

- The 4-ethylpiperazine group is analogous to antipsychotics like aripiprazole, which modulate dopamine and serotonin receptors.

- The thiophen-2-yl motif is prevalent in anticonvulsants and 5-HT₃ antagonists, hinting at possible neuromodulatory effects .

Biological Activity

N-(1-(4-ethylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-4-methylbenzamide is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article delves into the biological activity of this compound, exploring its mechanisms, effects, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its IUPAC name and chemical identifiers:

- IUPAC Name : this compound

- CAS Number : Not available

- SMILES : CN1CCN(CC1)C1=CC=C(C=C1)C(=O)NC1=NNC2=CN(C=C12)C(=O)CC1=CC=CS1

This compound features a piperazine ring, a thiophene moiety, and a benzamide structure, which are known to contribute to various biological activities.

1. Monoamine Oxidase Inhibition

Research indicates that derivatives similar to this compound may act as inhibitors of monoamine oxidase (MAO), particularly MAO-A and MAO-B. These enzymes are crucial targets in treating neurological disorders such as depression and Parkinson's disease. The inhibition of MAO can lead to increased levels of neurotransmitters like serotonin and dopamine, which are often deficient in these conditions .

2. Antioxidant Activity

Compounds containing thiophene rings have been associated with antioxidant properties. The presence of sulfur in the thiophene structure may enhance the compound's ability to scavenge free radicals, thus providing neuroprotective effects .

Biological Activity Data

The following table summarizes key findings from various studies on the biological activity of compounds related to this compound:

Case Study 1: MAO Inhibition

In a controlled study, a series of piperazine derivatives were synthesized and evaluated for their MAO inhibitory activity. Among these, compounds structurally similar to this compound exhibited significant inhibition of MAO-A at micromolar concentrations. This suggests potential therapeutic applications in treating mood disorders .

Case Study 2: Antioxidant Activity

Another study explored the antioxidant properties of thiophene-linked compounds. The results indicated that these compounds could effectively reduce oxidative stress markers in vitro. The mechanism was attributed to the thiophene's ability to donate electrons, thereby neutralizing free radicals .

Research Findings

Recent research has highlighted the importance of structural modifications in enhancing the biological activity of piperazine derivatives. For instance, substituents on the piperazine ring significantly affect the potency and selectivity towards MAO isoforms. Ongoing studies aim to optimize these compounds for better therapeutic profiles .

Q & A

Q. Characterization :

- 1H/13C NMR confirms regiochemistry and substituent positions (e.g., thiophene protons at δ 6.3–7.1 ppm; benzamide aromatic protons at δ 7.7–8.0 ppm) .

- Mass spectrometry (ESI-MS) verifies molecular weight (e.g., [M+H]+ = 488.6) .

- Optical rotation ([α]D values) confirms enantiopurity for chiral intermediates .

Q. Basic

- 1H/13C NMR : Assigns proton environments (e.g., thiophene vs. benzamide protons) and carbon types (e.g., carbonyl at δ 167 ppm) .

- High-resolution mass spectrometry (HRMS) : Confirms molecular formula (e.g., C₂₄H₃₂N₃O₂S requires 426.2154; observed 426.2156) .

- IR spectroscopy : Validates functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .

How can structure-activity relationship (SAR) studies be designed to explore the pharmacological potential of this compound?

Advanced

Methodology :

Core modifications :

- Vary substituents on the benzamide (e.g., electron-withdrawing groups like -CF₃ to enhance metabolic stability) .

- Replace thiophene with other heterocycles (e.g., furan) to assess binding affinity changes.

In vitro assays :

- Screen analogs against target enzymes (e.g., acetylcholinesterase for Alzheimer’s applications) using fluorometric assays .

- Measure IC₅₀ values to rank potency.

Pharmacokinetic profiling :

- Assess logP (via HPLC) to optimize blood-brain barrier penetration.

Example : Trifluoromethyl groups increase lipophilicity, improving CNS bioavailability .

What strategies address contradictions in reported biological activity data for this compound?

Q. Advanced

- Replicate assays : Use orthogonal methods (e.g., SPR vs. fluorescence polarization) to confirm binding .

- Control purity : Validate compound integrity via HPLC (>95% purity) to exclude degradation artifacts .

- Standardize protocols : Fix variables like buffer pH, incubation time, and cell lines (e.g., HEK293 vs. SH-SY5Y) .

How to optimize reaction conditions to improve yield during synthesis?

Q. Advanced

- Solvent screening : Test polar aprotic solvents (DMF, THF) for coupling efficiency .

- Catalyst optimization : Compare HBTU vs. EDCI/HOBt for amide bond formation .

- Design of Experiments (DoE) : Use factorial designs to optimize temperature, stoichiometry, and reaction time .

What purification methods are effective for isolating this compound?

Q. Basic

- Silica gel chromatography : Elute with chloroform:methanol (9:1) for polar intermediates .

- Recrystallization : Use ethanol/water mixtures for final product crystallization (mp 160°C) .

How to perform molecular docking studies to predict target interactions?

Q. Advanced

Target selection : Prioritize receptors (e.g., 5-HT₆ for CNS disorders) based on structural homology .

Software setup : Use AutoDock Vina with AMBER force fields.

Validation : Compare docking scores with known inhibitors (e.g., donepezil for acetylcholinesterase) .

Example : Docking into the acetylcholinesterase active site showed hydrogen bonding with Ser203 and π-π stacking with Trp86 .

How to assess metabolic stability using in vitro models?

Q. Advanced

- Liver microsome assay : Incubate compound with rat/human microsomes, quantify parent compound via LC-MS/MS over time .

- CYP450 inhibition screening : Use fluorogenic substrates (e.g., CYP3A4) to identify metabolic liabilities.

What analytical techniques confirm enantiomeric purity?

Q. Basic

- Chiral HPLC : Use a Chiralpak AD-H column with hexane:isopropanol (90:10); retention times distinguish enantiomers .

- Optical rotation : Compare [α]D values (e.g., +64.5° for the active enantiomer) .

How to design derivatives to improve blood-brain barrier penetration?

Q. Advanced

- Increase logP : Introduce hydrophobic groups (e.g., -CF₃, -CH₂CH₃) on the benzamide .

- Reduce hydrogen bond donors : Replace -NH groups with methylated analogs (e.g., N-methylpiperazine) .

- In silico modeling : Predict BBB permeability via PAMPA-BBB or QSAR models.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.